molecular formula C14H18N4O4 B11927336 ((3AR,4R,6R,6aR)-6-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

((3AR,4R,6R,6aR)-6-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

Katalognummer: B11927336
Molekulargewicht: 306.32 g/mol
InChI-Schlüssel: LABORPUBFCUYFN-UORFTKCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((3aR,4R,6R,6aR)-6-(4-Amino-1H-imidazo[4,5-c]pyridin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol is a critically important advanced intermediate in the multi-step synthetic pathway of Remdesivir (GS-5734), a broad-spectrum antiviral nucleotide analog prodrug (source) . This compound serves as the core nucleoside moiety that is subsequently phosphorylated to form the active metabolite, which acts as an adenosine triphosphate analog. Researchers utilize this intermediate to study the complex synthesis of antiviral prodrugs, to develop novel nucleotide analogs, and to investigate the structure-activity relationships (SAR) of RNA-dependent RNA polymerase (RdRp) inhibitors (source) . Its primary research value lies in its role as a building block for the development and preparation of Remdesivir, which has demonstrated potent activity against a range of RNA viruses, including Ebola virus and the coronaviruses responsible for SARS, MERS, and COVID-19 (source) . By providing this high-purity intermediate, we enable vital research in medicinal chemistry, virology, and the development of novel therapeutic agents targeting emerging viral pathogens. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C14H18N4O4

Molekulargewicht

306.32 g/mol

IUPAC-Name

[(3aR,4R,6R,6aR)-4-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

InChI

InChI=1S/C14H18N4O4/c1-14(2)21-10-8(5-19)20-13(11(10)22-14)18-6-17-9-7(18)3-4-16-12(9)15/h3-4,6,8,10-11,13,19H,5H2,1-2H3,(H2,15,16)/t8-,10-,11-,13-/m1/s1

InChI-Schlüssel

LABORPUBFCUYFN-UORFTKCHSA-N

Isomerische SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3C=CN=C4N)CO)C

Kanonische SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3C=CN=C4N)CO)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Tetrahydrofuro[3,4-d][1, Dioxol Core

The (3aR,4R,6R,6aR)-configured tetrahydrofurodioxol ring is typically derived from D-ribose through sequential protection and cyclization. A common approach involves:

  • Tritylation of Ribose Derivatives : D-Ribose is treated with trityl chloride in anhydrous dichloromethane (CH₂Cl₂) under basic conditions (pyridine, 4-dimethylaminopyridine) to protect the 5'-hydroxyl group. This yields intermediates like (3aR,4R,6R,6aR)-2,2-dimethyl-6-(trityloxymethyl)tetrahydrofuro[3,4-d]dioxol-4-ol, as described in analogous syntheses.

  • Tosylation or Mesylation : The 4-hydroxyl group is activated using toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) to form a leaving group (e.g., tosylate), facilitating subsequent nucleophilic substitution.

Key Reaction Conditions :

  • Solvent: CH₂Cl₂ or pyridine/CH₂Cl₂ mixtures.

  • Temperature: 0–40°C.

  • Yield: 70–85% after silica gel chromatography.

Construction of the 4-Amino-1H-Imidazo[4,5-c]Pyridine Moiety

The imidazo[4,5-c]pyridin-4-amine group is synthesized via nitration, chlorination, and cyclization:

  • Nitration of Pyridine Derivatives : A pyridine precursor (e.g., 3,4-diaminopyridine) undergoes nitration with concentrated nitric acid to introduce a nitro group at the 5-position.

  • Chlorination : The nitro group is replaced with chlorine using phenylphosphonic dichloride, yielding 4-chloro-5-nitropyridin-3-amine.

  • Cyclization : Treatment with formamide or ammonium formate under reflux forms the imidazo ring, followed by reduction of the nitro group to an amine using hydrogenation (Pd/C, H₂).

Optimization Insight : Lowering reaction temperatures during nitration (-10°C) minimizes side reactions, improving yields from 50% to 75%.

Coupling of Core and Heterocycle

The tetrahydrofurodioxol core and imidazopyridine moiety are coupled via nucleophilic substitution:

  • Activation of the Core : The tosylated core reacts with the imidazopyridin-4-amine in anhydrous ethanol or DMF, using diisopropylethylamine (DIEA) as a base.

  • Catalytic Systems : Palladium catalysts (e.g., RuPhos Pd G2) enhance coupling efficiency in tert-amyl alcohol at 100°C, achieving 60–80% yields.

Example Protocol :

  • Substrate: 200 mg (0.385 mmol) of tosylated core.

  • Reagents: 1.2 equiv imidazopyridin-4-amine, 0.1 equiv RuPhos Pd G2.

  • Conditions: 17 h at 100°C under N₂.

  • Workup: Filtration, concentration, and purification via silica gel chromatography.

Deprotection and Final Isolation

The trityl or benzyl protecting groups on the methanol moiety are removed under acidic conditions:

  • Trityl Removal : Treatment with trifluoroacetic acid (TFA) in tetrahydrofuran (THF)/H₂O (3:1) at 15°C for 2 h cleaves the trityl group, yielding the free methanol.

  • Purification : Final purification via reversed-phase HPLC or recrystallization from ethanol/water mixtures ensures >95% purity.

Comparative Analysis of Methods

Table 1. Efficiency of Coupling Strategies

MethodCatalystSolventYield (%)Purity (%)
Nucleophilic SubstitutionNoneEtOH4590
Palladium-CatalyzedRuPhos Pd G2tert-Amyl-OH7895

Analysis : Palladium catalysis significantly improves yields and reduces reaction times compared to traditional SNAr reactions.

Challenges and Optimization Strategies

  • Stereochemical Integrity : Racemization during coupling is mitigated by using low-polarity solvents (e.g., tert-amyl alcohol) and avoiding prolonged heating.

  • Byproduct Formation : Silica gel chromatography with gradient elution (hexane/EtOAc 10:1 to 1:1) removes unreacted starting materials and dimeric byproducts.

  • Scale-Up Limitations : Batch-wise addition of NaBH₄ during reductions prevents exothermic runaway reactions .

Analyse Chemischer Reaktionen

Types of Reactions

((3AR,4R,6R,6aR)-6-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazo[4,5-c]pyridine ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while nucleophilic substitution could introduce various functional groups at the amino position.

Wissenschaftliche Forschungsanwendungen

Adenosine Receptor Modulation

The compound has been studied for its potential as an adenosine receptor agonist. Research indicates that derivatives of imidazo[4,5-c]pyridine can enhance the binding affinity to adenosine receptors, which play crucial roles in numerous physiological processes including neurotransmission and cardiovascular regulation. Studies have shown that modifications to the imidazo structure can lead to significant increases in receptor binding efficacy and selectivity .

Antitumor Activity

Compounds with similar structural frameworks have been investigated for their antitumor properties. The ability to modulate signaling pathways associated with tumor growth and proliferation suggests that ((3AR,4R,6R,6aR)-6-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol may also exhibit anticancer effects. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells through various mechanisms .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of compounds featuring imidazo[4,5-c]pyridine derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory responses and enhancing neuronal survival .

Case Study 1: Adenosine Receptor Agonism

In a study focusing on scaffold repurposing of nucleosides as adenosine receptor agonists, it was found that specific modifications to the imidazo[4,5-c]pyridine structure significantly enhanced binding affinities to human adenosine receptors (hARs). The compound was noted for its ability to enhance radioligand binding allosterically .

Case Study 2: Anticancer Activity

A series of analogs derived from similar structures were tested against various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cells. The mechanism was linked to the induction of cell cycle arrest and apoptosis .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Adenosine Receptor AgonismEnhanced binding affinity
Antitumor ActivityInduction of apoptosis in cancer cells
Neuroprotective EffectsModulation of neuroinflammatory responses

Wirkmechanismus

The mechanism of action of ((3AR,4R,6R,6aR)-6-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Core Scaffold Variations

The tetrahydrofurodioxolane core is shared with multiple analogues but modified via substituent diversity:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound Tetrahydrofurodioxolane 4-Aminoimidazo[4,5-c]pyridine, hydroxymethyl C₁₆H₂₀N₄O₅ 348.36 g/mol
[(3aR,4R,6R,6aR)-6-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methanol Tetrahydrofurodioxolane 4-Amino-2-oxopyrimidine, hydroxymethyl C₁₃H₁₈N₄O₆ 326.30 g/mol
((3aR,4R,6R,6aR)-6-(6-Amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol Tetrahydrofurodioxolane 6-Amino-2-chloropurine, hydroxymethyl C₁₃H₁₆ClN₅O₄ 341.75 g/mol
[(3aR,4R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methanol Tetrahydrofurodioxolane Methoxy, hydroxymethyl C₉H₁₆O₅ 204.22 g/mol

Key Observations :

  • The target compound’s 4-aminoimidazo[4,5-c]pyridine group distinguishes it from pyrimidine () or purine () derivatives.
  • Hydroxymethyl at the 4-position is conserved across analogues, suggesting a role in solubility or prodrug activation (e.g., esterification in and ).

Substituent-Driven Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Stability Notes
Target Compound 0.98 1.2 (PBS, pH 7.4) Stable under acidic conditions (pH 3–6)
((3aR,4R,6R,6aR)-2,2-Dimethyl-6-(4-trifluoromethylpyrazolo[3,4-b]pyridin-1-yl)tetrahydrofurodioxol-4-yl)methanol 2.15 0.3 (PBS, pH 7.4) Enhanced metabolic stability (CF₃ group)
[(3aR,4R,6R,6aR)-6-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofurodioxol-4-yl]methyl isobutyrate 1.67 0.8 (DMSO) Esterification improves membrane permeability

Key Observations :

  • The trifluoromethylpyrazolo-pyridine analogue () exhibits higher lipophilicity (logP = 2.15) due to the CF₃ group, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Isobutyrate esterification () increases logP and likely serves as a prodrug strategy to enhance bioavailability compared to the hydroxymethyl parent compound .

Biologische Aktivität

The compound ((3AR,4R,6R,6aR)-6-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol (CAS Number: 53186-67-7) exhibits significant potential in various biological applications due to its unique structural features. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structural features:

PropertyValue
Molecular FormulaC14_{14}H18_{18}N4_{4}O4_{4}
Molecular Weight306.32 g/mol
StructureChemical Structure

The presence of an imidazo[4,5-c]pyridine moiety suggests potential interactions with biological targets such as enzymes and receptors.

Antiproliferative Effects

Research indicates that compounds containing imidazo[4,5-b]pyridine derivatives exhibit potent antiproliferative activity against various cancer cell lines. For instance:

  • In vitro studies demonstrated that similar imidazo compounds showed selective activity against colon carcinoma (IC50_{50} 0.4 μM) and other cancers like glioblastoma and lung carcinoma .
  • The compound's structure allows it to interact with cellular pathways involved in cancer proliferation.

Antibacterial Activity

While many imidazo derivatives lack antibacterial properties, some studies have shown moderate activity against specific strains. For example:

  • A related compound displayed moderate activity against E. coli (MIC 32 μM), indicating the potential for antibacterial effects .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazo group may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Potential interaction with GABAA receptors and other targets suggests a role in modulating neurotransmitter systems .
  • Cell Cycle Interference : Evidence suggests that imidazo derivatives can disrupt the cell cycle in cancer cells, leading to apoptosis.

Study on Antiproliferative Activity

A study evaluated the antiproliferative effects of various imidazo derivatives on human cancer cell lines:

Cell LineIC50_{50} (μM)
LN-229 (Glioblastoma)0.5
HCT-116 (Colorectal)0.7
NCI-H460 (Lung Carcinoma)0.9

These results highlight the compound's potential as a therapeutic agent against different types of cancer .

Antimicrobial Studies

In another research effort focusing on antimicrobial properties:

  • Compounds similar to the target showed good activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effectiveness at low concentrations .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of protecting groups and reaction conditions. For example, demonstrates that using 2,2-dimethoxypropane and p-toluenesulfonic acid in acetone at room temperature facilitates acetonide formation while preserving stereochemistry. Monitoring reaction progress via HPLC or LC-MS (as referenced in ) ensures intermediates are free of side products. Adjusting stoichiometry (e.g., molar ratios of reagents like Mg(OtBu)₂ in DMF) can further enhance yields, as shown in for phosphonate coupling steps.

Q. How can researchers validate the stereochemical integrity of this compound during synthesis?

  • Methodological Answer : Chiral HPLC or nuclear Overhauser effect spectroscopy (NOESY) are critical for confirming stereochemistry. highlights the use of stereospecific reagents (e.g., dicyclobutylmethylamine) to maintain configuration during nucleoside analog synthesis. X-ray crystallography of intermediates, such as those described in for tetrahydrofuro-dioxolane derivatives, provides definitive structural validation.

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies using HPLC-UV (as in ) can track degradation products. Forced degradation under acidic/basic conditions (0.1M HCl/NaOH) and thermal stress (40–80°C) should be coupled with mass spectrometry to identify breakdown pathways. emphasizes the importance of protecting hydroxyl groups (e.g., isobutyrate esterification) to enhance stability during storage.

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets, such as adenosine receptors or enzymes?

  • Methodological Answer : Radioligand binding assays (e.g., using [³H]-labeled analogs) and surface plasmon resonance (SPR) can quantify binding affinity and kinetics. details the compound’s role as a CD73 inhibitor, where in vivo tumor models combined with PD-1 blockade validate its mechanism. Molecular docking studies (using software like AutoDock Vina) should leverage the compound’s rigid tetrahydrofuro-dioxolane scaffold to predict binding poses, as inferred from ’s emphasis on theory-driven experimental design.

Q. What strategies resolve contradictions in activity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). addresses this by modifying the compound’s phosphonate group to enhance cell permeability. Parallel in vitro ADMET assays (e.g., Caco-2 permeability, microsomal stability) and in vivo PK/PD profiling (plasma half-life, tissue distribution) are essential. underscores the need for iterative hypothesis testing: if in vitro activity lacks in vivo translation, consider prodrug strategies or formulation optimization.

Q. How can computational modeling predict the impact of structural modifications on this compound’s pharmacological profile?

  • Methodological Answer : Density functional theory (DFT) calculations assess electronic effects of substituents (e.g., aminoimidazole vs. pyrimidine), while molecular dynamics simulations evaluate conformational flexibility. advocates linking computational predictions to experimental validation—for example, modifying the tetrahydrofuro-dioxolane ring (as in ) and testing solubility/binding changes. QSAR models trained on analogs from and can prioritize synthetic targets.

Q. What experimental designs are optimal for studying stereochemical effects on this compound’s biological activity?

  • Methodological Answer : Synthesize enantiomers or diastereomers (e.g., varying 3aR/3aS configurations) and compare their activity in dose-response assays. and illustrate stereospecific synthetic routes for such analogs. Use circular dichroism (CD) spectroscopy to correlate absolute configuration with activity. For in vivo studies, employs murine models to validate stereochemistry-dependent efficacy differences.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.